molecular formula C8H11BF5N B034832 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate CAS No. 109705-14-8

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Cat. No.: B034832
CAS No.: 109705-14-8
M. Wt: 226.98 g/mol
InChI Key: RRNLYYDDEUOXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (FPyB) is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that undergo fluorination reactions . It acts as a source of electrophilic fluorine .

Mode of Action

FPyB’s mode of action involves the formation of an ion pair with the reactant, which enhances its solubility in the organic phase and promotes the desired chemical transformation . It facilitates the transfer of a reactant from one phase to another, typically from an aqueous phase to an organic phase, by forming a complex with the reactant .

Biochemical Pathways

FPyB is involved in several biochemical pathways, including Pd (II)-catalyzed para-selective C-H arylation, fluorination reactions, and aryl trifluoromethylation reactions . These reactions are crucial in the synthesis of various organic compounds.

Result of Action

The result of FPyB’s action is the successful fluorination of target organic compounds . This can lead to the synthesis of a wide range of fluorinated organic compounds, which have applications in various fields, including pharmaceuticals and materials science.

Action Environment

The action of FPyB can be influenced by various environmental factors. For instance, the solvent used can affect the solubility of the reactants and the efficiency of the reaction . Additionally, factors such as temperature and pressure might also influence the reaction outcomes . Therefore, these factors need to be carefully controlled to ensure the efficacy and stability of FPyB’s action.

Comparison with Similar Compounds

1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be compared with other fluorinating agents such as:

The uniqueness of this compound lies in its high reactivity and selectivity in introducing fluorine atoms into organic molecules, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNLYYDDEUOXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381379
Record name 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109705-14-8
Record name 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 25 ml pear-shaped flask, 2,4,6-trimethylpyridine (1.21 g, 10 mmoles), sodium borofluoride (1.23 g, 10 mmoles) as the XM reactant and anhydrous sodium fluoride (2.1 g, 50 mmoles) were dissolved in 15 ml of anhydrous acetonitrile and to the resulting solution a mixed gas of nitrogen/fluorine (9:1) was introduced at a rate of 50 ml/min. at -40° C. under vigorous stirring. The amount of fluorine introduced was 20 mmoles. After the completion of the reaction, precipitates were filtered and then the solvent was distilled off. The resultant residue was recrystallized from acetonitrile/diethyl ether to obtain 1.59 g (yield: 70%) of N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate the physical properties of which are shown in Table 6.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
nitrogen fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.